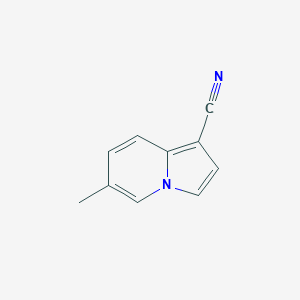

6-Methylindolizine-1-carbonitrile

Description

Properties

IUPAC Name |

6-methylindolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-8-2-3-10-9(6-11)4-5-12(10)7-8/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKSQEXZNRTOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=C2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Pyridinium ylides, generated in situ via deprotonation of quaternary pyridinium salts, undergo [3+2] cycloaddition with electron-deficient alkenes. The regiospecificity of the cyano group’s introduction is achieved by pre-functionalizing the ylide precursor with a nitrile moiety. Reaction conditions typically involve polar aprotic solvents (e.g., DMF or acetonitrile) and temperatures ranging from 0°C to reflux.

Limitations and Modifications

While this method offers direct access to the indolizine core, competing side reactions—such as ylide dimerization—can reduce yields. Recent modifications include the use of microwave irradiation to accelerate reaction kinetics and improve selectivity.

Formylation-Cyanation Sequential Approach

A two-step synthesis leveraging formylation followed by cyanation is documented in patent literature (EP2415771A1). This method is particularly advantageous for introducing the cyano group at the 1-position.

Step 1: Formylation of Indolizine Intermediate

The starting material, 6-methylindolizine, undergoes Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, yielding 6-methylindolizine-1-carbaldehyde.

Typical Conditions :

-

Solvent: Dichloromethane or 1,2-dichloroethane

-

Temperature: 0°C to 25°C

-

Duration: 4–24 hours

Step 2: Cyanation of the Aldehyde Intermediate

The aldehyde intermediate is treated with hydroxylamine hydrochloride in the presence of sodium formate and formic acid. This converts the aldehyde to a nitrile via an imine intermediate.

Representative Data :

| Parameter | Value |

|---|---|

| Solvent | Formic acid |

| Reagents | NH₂OH·HCl, HCOONa |

| Temperature | 60–80°C |

| Yield | 65–78% (reported in patent) |

This sequence achieves moderate yields but requires careful control of acidity to prevent decomposition of the indolizine core.

Palladium-Catalyzed Cyanation of Brominated Precursors

A palladium-mediated approach enables direct cyanation of brominated indolizine derivatives. This method is valued for its compatibility with diverse functional groups.

Bromination of 6-Methylindolizine

The precursor, 6-methylindolizine, is brominated at the 1-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄ or CH₂Cl₂). Radical inhibitors such as azobisisobutyronitrile (AIBN) may be added to suppress side reactions.

Cyanation via Cross-Coupling

The bromo intermediate undergoes cyanation using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). The reaction proceeds via oxidative addition and transmetallation steps.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | DMF or NMP |

| Temperature | 100–120°C |

| Duration | 12–48 hours |

| Yield | 70–85% |

This method offers superior yields compared to formylation-cyanation but necessitates stringent anhydrous conditions.

One-Pot Synthesis via Tandem Cyclization-Cyanation

Emerging methodologies combine indolizine ring formation and cyanation in a single pot. For example, benzotriazole intermediates have been reacted with 2-bromoacrylonitrile under basic conditions to directly afford 6-methylindolizine-1-carbonitrile.

Reaction Overview

Benzotriazole acts as a transient directing group, facilitating cyclization while the bromoacrylonitrile moiety introduces the cyano group. The use of mild bases (e.g., K₂CO₃) in polar solvents (e.g., DMSO) enhances reaction efficiency.

Key Advantages :

-

Reduced purification steps

-

Shorter reaction times (6–12 hours)

-

Yields up to 75%

Comparative Analysis of Synthetic Routes

The table below summarizes the four principal methods, highlighting critical parameters:

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 50–65% | Direct core formation | Low regioselectivity |

| Formylation-Cyanation | 65–78% | High functional group tolerance | Multi-step, acidic conditions |

| Palladium-Catalyzed | 70–85% | High yields, scalability | Costly catalysts, anhydrous conditions |

| One-Pot Synthesis | 60–75% | Operational simplicity | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions: 6-Methylindolizine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This process can remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 6-Methylindolizine-1-carbonitrile serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

The compound's derivatives exhibit significant biological activities, making them valuable in drug discovery. Notable applications include:

- Antimicrobial Activity : Various studies have shown that derivatives of 6-Methylindolizine-1-carbonitrile possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, synthesized indolizine derivatives demonstrated effective inhibition against multiple bacterial strains, highlighting their potential as therapeutic agents .

- Antitumor Effects : Some derivatives have shown promise as anticancer agents. Research indicates that specific compounds can inhibit tumor cell proliferation through mechanisms involving enzyme inhibition and receptor interaction .

Medicine

The medical applications of 6-Methylindolizine-1-carbonitrile are particularly noteworthy:

- Anti-inflammatory Agents : Derivatives have been explored for their potential to reduce inflammation, making them candidates for treating inflammatory diseases.

- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in disease processes. For example, some compounds have been identified as tyrosine phosphatase inhibitors, which are significant in cancer therapy .

Industrial Applications

In the industrial sector, 6-Methylindolizine-1-carbonitrile is valuable for developing organic fluorescent materials. Its unique properties enable it to be used in various applications, including:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light makes it suitable for use in OLED technology.

- Material Science : Its chemical reactivity allows for the creation of new materials with tailored properties for specific applications.

Case Studies

- Antimicrobial Activity Study : A series of indolizine derivatives were synthesized and screened against various bacterial strains. The results indicated that several compounds exhibited strong antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.03 mg/mL against Bacillus cereus and Staphylococcus aureus .

- Antitumor Activity Evaluation : In vitro studies on specific derivatives revealed significant cytotoxic effects on breast cancer cell lines, indicating their potential as novel anticancer agents. Compounds were shown to induce apoptosis and inhibit cell proliferation effectively .

- Enzyme Inhibition Research : Derivatives were evaluated for their ability to inhibit phosphatases, with some showing promising results comparable to established inhibitors like Celecoxib .

Mechanism of Action

The mechanism of action of 6-Methylindolizine-1-carbonitrile and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares 6-Methylindolizine-1-carbonitrile with three structurally related compounds:

2.2 Key Research Findings

Electronic and Steric Effects :

- The carbonitrile group at position 1 in the target compound likely increases electron-withdrawing effects compared to analogs with nitriles at positions 3 or 5 (e.g., ). This could enhance reactivity in nucleophilic substitution or cycloaddition reactions.

- Methyl substituents at position 6 (target and ) reduce solubility in polar solvents but improve lipophilicity, a critical factor in drug design .

Crystallographic Behavior: The indole derivative in exhibits a dihedral angle of 64.48° between the indole and phenyl rings, leading to non-planar crystal packing.

Functional Group Diversity :

- The pyrazole-carbonyl group in introduces additional hydrogen-bonding sites , which are absent in the target compound. This feature could make more versatile in coordination chemistry or enzyme inhibition studies .

- The methoxy group in enhances polarity and may influence bioavailability compared to methyl-substituted analogs .

Applications in Drug Discovery :

- Both indolizine and indole derivatives are prominent in medicinal chemistry. The target compound’s indolizine core may offer improved metabolic stability over indole derivatives (e.g., ), which are prone to oxidative degradation .

Biological Activity

6-Methylindolizine-1-carbonitrile is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound belongs to the indolizine family, which is characterized by a unique fused ring structure that contributes to its chemical reactivity and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of 6-Methylindolizine-1-carbonitrile exhibit significant anticancer activity. For example, studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (Caco2) cancer cells. The mechanism of action often involves the induction of apoptosis and interference with cell cycle progression.

Table 1: Anticancer Activity of 6-Methylindolizine-1-carbonitrile Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 15 | Apoptosis induction |

| Derivative B | Caco2 | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, 6-Methylindolizine-1-carbonitrile has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have been reported to exhibit potent inhibition against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of 6-Methylindolizine-1-carbonitrile Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative C | Staphylococcus aureus | 32 µg/mL |

| Derivative D | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been found to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

A case study conducted on a derivative of 6-Methylindolizine-1-carbonitrile showed a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels in vitro, suggesting its potential utility in managing inflammatory conditions.

The biological activity of 6-Methylindolizine-1-carbonitrile is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism.

- Receptor binding: The compound may bind to cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 6-Methylindolizine-1-carbonitrile derivatives with various biological targets. These studies indicate that certain derivatives exhibit high binding affinity towards proteins involved in cancer progression and inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-Methylindolizine-1-carbonitrile?

- Methodological Answer : The synthesis typically involves cyclization reactions of pre-functionalized indolizine precursors. For example, brominated intermediates (e.g., 8-Bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile ) can undergo nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) under anhydrous conditions. The nitrile group’s introduction requires careful control of temperature (60–80°C) and inert atmospheres to avoid side reactions like hydrolysis. Structural analogs (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) suggest nitrile stability in acidic/basic conditions, but indolizine-specific protocols may vary .

Q. How is X-ray crystallography employed to resolve the molecular structure of 6-Methylindolizine-1-carbonitrile?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard . For example, studies on 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile achieved a data-to-parameter ratio of 17.2 and R factor of 0.041 by optimizing crystal growth (slow evaporation in dichloromethane/hexane) and collecting data at 113 K . Key parameters include dihedral angles (e.g., 64.48° between indolizine and substituents) and hydrogen-bonding networks to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the indolizine core be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT calculations) predict reactivity at C-3 and C-5 positions due to electron-deficient nitrile groups. For meta-substitution patterns (e.g., methyl or halogen groups), directing groups like acetyl or methoxy can be used temporarily, as seen in meta-carbonyl phenol/aniline synthesis . Experimental validation via NMR (¹H/¹³C, HSQC) and LC-MS monitors reaction progress, while crystallography confirms regiochemical outcomes .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may indicate equilibrium between conformers, while crystallography captures a single state. Refinement protocols in SHELXL (e.g., TWIN/BASF commands) can model disorder or twinning . Complementary techniques like variable-temperature NMR or IR spectroscopy help reconcile data. For 6-Methylindolizine-1-carbonitrile, compare C–H⋯π interactions in crystal structures with solution-phase NOESY correlations .

Q. How can computational modeling guide the design of 6-Methylindolizine-1-carbonitrile derivatives for biological studies?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electronic properties (e.g., HOMO/LUMO energies) to optimize bioactivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases), prioritizing candidates with favorable binding energies. For indolizines, substituent effects on nitrile polarization (e.g., Hammett σ values) correlate with inhibitory potency in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.